molecular formula C9H8O2 B1626053 5-Hydroxy-indan-2-one CAS No. 52727-23-8

5-Hydroxy-indan-2-one

Cat. No.: B1626053
CAS No.: 52727-23-8
M. Wt: 148.16 g/mol
InChI Key: ROYXQDPCGSWTLM-UHFFFAOYSA-N
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Description

5-Hydroxy-indan-2-one is a derivative of indanone, characterized by the presence of a hydroxyl group at the fifth position of the indanone ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-indan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the cyclization of 2-(3,5-dimethoxybenzyl)malonate in the presence of methanesulfonic acid at elevated temperatures yields 5,7-dimethoxy-1-indanone . Another method involves the use of palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides .

Industrial Production Methods: Industrial production of this compound typically involves scalable one-pot processes. For example, the reaction of benzoic acids with suitable reagents under controlled conditions can yield indanone derivatives in high yields .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-indan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Hydroxy-indan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-indan-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • 5-Hydroxy-1-indanone
  • 6-Hydroxy-1-indanone
  • 2-Benzylidene-1-indanone

Comparison: 5-Hydroxy-indan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the hydroxyl group at the fifth position also differentiates it from 6-Hydroxy-1-indanone, affecting its chemical behavior and biological activity .

Properties

IUPAC Name

5-hydroxy-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,10H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYXQDPCGSWTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493385
Record name 5-Hydroxy-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52727-23-8
Record name 5-Hydroxy-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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